molecular formula C7H7BF3K B7802424 potassium;benzyl(trifluoro)boranuide

potassium;benzyl(trifluoro)boranuide

Cat. No.: B7802424
M. Wt: 198.04 g/mol
InChI Key: WGHDAVWURFVTQC-UHFFFAOYSA-N
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Description

The compound with the identifier “potassium;benzyl(trifluoro)boranuide” is known as Thiadicarbocyanine. It is a chemical compound that belongs to the class of organic compounds known as cyanine dyes. These dyes are characterized by their ability to absorb light in the visible spectrum, making them useful in various applications such as biological staining and imaging.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiadicarbocyanine typically involves the reaction of a thiadiazole derivative with a carbocyanine dye precursor. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide or acetonitrile, and the process is usually carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of Thiadicarbocyanine may involve large-scale organic synthesis techniques. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Thiadicarbocyanine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed in anhydrous conditions to prevent the hydrolysis of the reducing agent.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. The reaction conditions often involve the use of catalysts such as Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Thiadicarbocyanine may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides.

Scientific Research Applications

Thiadicarbocyanine has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent dye in various chemical assays and analytical techniques.

    Biology: Employed in biological staining and imaging to visualize cellular structures and processes.

    Medicine: Utilized in diagnostic imaging and as a potential therapeutic agent in photodynamic therapy.

    Industry: Applied in the manufacturing of optical materials and devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of Thiadicarbocyanine involves its ability to absorb light and undergo photoinduced electron transfer processes. This property makes it useful in applications such as photodynamic therapy, where it can generate reactive oxygen species to induce cell death in targeted tissues. The molecular targets and pathways involved include cellular components such as membranes and proteins, which are affected by the reactive oxygen species generated during the photodynamic process.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsulfoxonium iodide: Another sulfoxonium salt used in organic synthesis.

    Zoledronic acid: A bisphosphonate used in the treatment of bone diseases.

    Tranexamic acid: An antifibrinolytic agent used to reduce bleeding.

Uniqueness

Thiadicarbocyanine is unique due to its strong absorption in the visible spectrum and its ability to undergo photoinduced electron transfer processes. This makes it particularly useful in applications such as biological imaging and photodynamic therapy, where other similar compounds may not be as effective.

Properties

IUPAC Name

potassium;benzyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3.K/c9-8(10,11)6-7-4-2-1-3-5-7;/h1-5H,6H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHDAVWURFVTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CC1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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